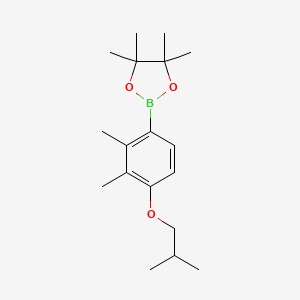
2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and an isobutoxy-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxy-2,3-dimethylphenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron atom is converted to boronic acid or boronate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Functionalized phenyl derivatives with various substituents.
科学的研究の応用
Chemistry: In organic chemistry, 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Biology: This compound has potential applications in the development of boron-containing drugs. Boron atoms can interact with biological molecules in unique ways, making them useful in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.
Medicine: In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a targeted cancer treatment. The unique properties of boron allow it to selectively accumulate in tumor cells, making it an effective agent for this therapy.
Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other elements makes it valuable in material science.
作用機序
The mechanism of action of 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a halide substrate. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.
In biological systems, the boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in drug design.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Isobutoxy-2,3-dimethylphenylboronic Acid: A precursor in the synthesis of the target compound.
Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound with a similar dioxaborolane ring structure.
Uniqueness: 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the isobutoxy-dimethylphenyl group and the dioxaborolane ring. This structure provides enhanced stability and reactivity compared to simpler boronic acids. Its unique properties make it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
特性
分子式 |
C18H29BO3 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
2-[2,3-dimethyl-4-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-12(2)11-20-16-10-9-15(13(3)14(16)4)19-21-17(5,6)18(7,8)22-19/h9-10,12H,11H2,1-8H3 |
InChIキー |
XLWAUPDQKSWESN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















